molecular formula C18H21N3O B2410501 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2198234-32-9

2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2410501
CAS No.: 2198234-32-9
M. Wt: 295.386
InChI Key: UQIRWFHLISJRPA-UHFFFAOYSA-N
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Description

2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is part of the pyridazinone family, which is known for its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: As a lead compound in drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: In the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and modulate cellular signaling pathways, leading to its diverse pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(1-benzylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18-9-16-7-4-8-17(16)19-21(18)13-15-11-20(12-15)10-14-5-2-1-3-6-14/h1-3,5-6,9,15H,4,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIRWFHLISJRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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